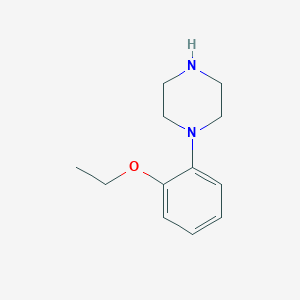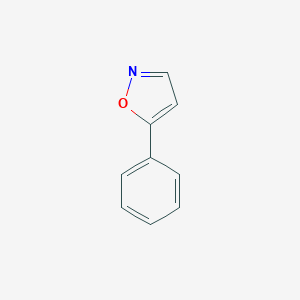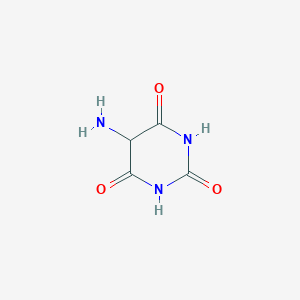
Uramil
Vue d'ensemble
Description
Uramil, also known as 5-amino-2,4,6-trihydroxypyrimidine, is a derivative of uric acid. It is a heterocyclic compound with the molecular formula C4H5N3O3. This compound is an important intermediate in the degradation pathway of uric acid and has been studied for its various chemical properties and reactions .
Applications De Recherche Scientifique
Safety and Hazards
Uramil can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .
Mécanisme D'action
Target of Action
Uramil, also known as Uracil Mustard, primarily targets the DNA in cells . It binds preferentially to the guanine and cytosine moieties of DNA .
Mode of Action
This compound is an alkylating antineoplastic agent . After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA . This cross-linking inhibits DNA synthesis and function .
Biochemical Pathways
The action of this compound affects the DNA synthesis pathway. By cross-linking DNA, it disrupts the normal function of DNA, thus inhibiting the synthesis of new DNA . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
It is known that this compound is a small molecule, which suggests it may be readily absorbed and distributed throughout the body . It is also known that this compound causes mainly gastrointestinal and bone marrow damage .
Result of Action
The primary result of this compound’s action is the inhibition of DNA synthesis, which can lead to cell death . This makes this compound effective as an antineoplastic agent, particularly in the treatment of lymphatic malignancies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of this compound . Additionally, the presence of other substances, such as other medications or substances in the diet, can potentially interact with this compound and affect its action .
Analyse Biochimique
Biochemical Properties
Uramil plays a significant role in biochemical reactions, particularly in the context of purine metabolism. It is formed from the degradation of uric acid .
Molecular Mechanism
The molecular mechanism of this compound involves its formation from the degradation of uric acid. It is speculated that this compound and urea, derived from uric acid degradation, only need to be condensed, with subsequent abstraction of a molecule of water, to form uric acid .
Metabolic Pathways
This compound is involved in the metabolic pathway of purine metabolism, specifically in the degradation of uric acid to form purpuric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uramil can be synthesized through several methods:
Reduction of Nitrobarbituric Acid: One common method involves the reduction of nitrobarbituric acid with hydrogen iodide or tin and hydrochloric acid.
Boiling Alloxantin with Ammonium Chloride: Another method involves boiling alloxantin with ammonium chloride, which yields this compound as a product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods mentioned above can be scaled up for industrial purposes. The key steps involve the reduction of nitrobarbituric acid and purification through crystallization.
Analyse Des Réactions Chimiques
Uramil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alloxan and other related compounds.
Reduction: this compound can be reduced to form derivatives such as ureido compounds.
Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents for these reactions include halogens and other electrophiles.
Major Products Formed:
Alloxan: Formed through the oxidation of this compound.
Ureido Derivatives: Formed through the reduction of this compound with appropriate reducing agents.
Comparaison Avec Des Composés Similaires
Uramil is similar to other compounds in the purine and pyrimidine degradation pathways, such as:
Alloxan: A compound formed through the oxidation of this compound.
Xanthine: Another intermediate in the degradation of purines.
Uniqueness of this compound: this compound is unique due to its specific role as an intermediate in the degradation of uric acid. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it a valuable compound for studying the metabolism of purines and pyrimidines .
Propriétés
IUPAC Name |
5-amino-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,5H2,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQZLWHRJMYZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059478 | |
| Record name | Uramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-78-5 | |
| Record name | 5-Amino-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uramil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 118-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uramil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Uramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminobarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QDD44YV7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided abstracts do not contain specific spectroscopic data for uramil, several articles detail its synthesis and reactions, implying methods for its characterization [, , , , , , , , , , , ]. Its molecular formula is C4H5N3O3 and its molecular weight is 143.11 g/mol. Further investigation into the cited papers and related literature is recommended for detailed spectroscopic data.
ANone: The provided abstracts do not directly address the material compatibility and stability of this compound under various conditions. This information would require further research and analysis of this compound's chemical properties.
ANone: The provided abstracts do not describe any catalytic properties of this compound. The research primarily focuses on its role as a reactant or an inhibitor in various chemical and biological processes.
A: The key structural difference between this compound and alloxan lies in the 5-position of the pyrimidine ring. Alloxan possesses a 5-keto group, while this compound has a 5-amino group []. This difference significantly impacts their biological activity. The 5-keto group in alloxan is crucial for its selective uptake into pancreatic beta cells via the GLUT2 glucose transporter and its ability to redox cycle with GSH, generating cytotoxic ROS []. In contrast, this compound lacks these properties due to the 5-amino group []. Research has shown that glucose derivatives with a bulky substituent at the C-2 position can protect glucokinase from alloxan inhibition, suggesting the importance of the C-2 position for binding and activity [].
ANone: The provided abstracts do not discuss specific stability and formulation strategies for this compound. This information would require further research and analysis of its chemical properties and potential applications.
ANone: Further research in these areas is needed to fully understand the properties and potential applications of this compound.
A: this compound research spans various disciplines, including organic chemistry, biochemistry, and pharmacology. Its use in synthesizing heterocyclic compounds [, ] demonstrates its relevance to organic synthesis. Furthermore, the study of its interactions with enzymes like glucokinase and its role in ROS generation [, ] highlights its importance in understanding biological processes and potential therapeutic targets. Continued research on this compound's properties and derivatives could lead to further applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



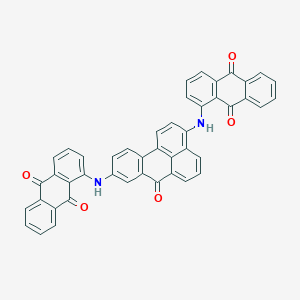

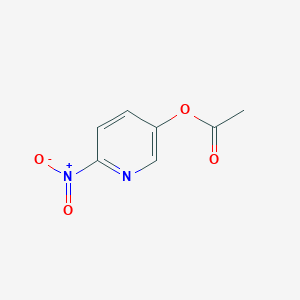
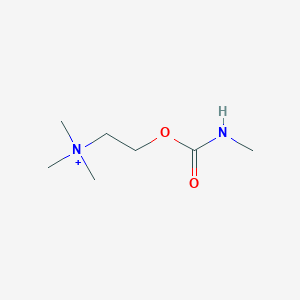
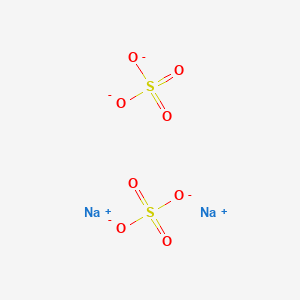
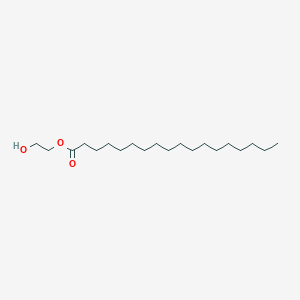
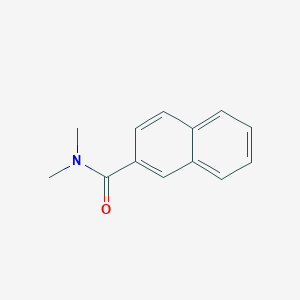
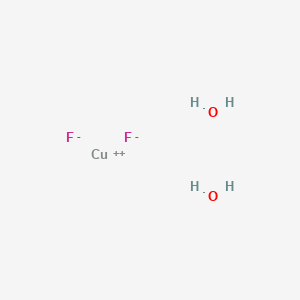
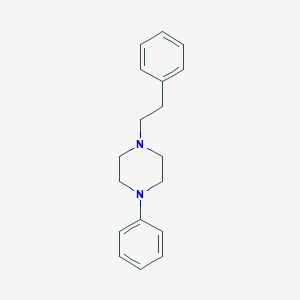
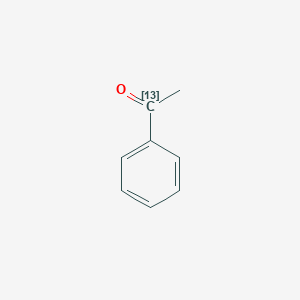
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)
